

theoretical properties of 6-Bromothiazolo[5,4-b]pyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromothiazolo[5,4-b]pyrazine

Cat. No.: B3030166

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties of **6-Bromothiazolo[5,4-b]pyrazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromothiazolo[5,4-b]pyrazine is a halogenated heterocyclic compound featuring a fused thiazole and pyrazine ring system. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and versatile chemical reactivity. The electron-deficient nature of the pyrazine ring, combined with the functionalities of the fused thiazole and the reactive bromine substituent, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its theoretical properties, including its molecular structure, electronic profile, predicted spectroscopic characteristics, and reactivity. Furthermore, it outlines a plausible synthetic route, discusses its potential applications as a pharmacophore, and provides essential safety and handling information.

Molecular Structure and Physicochemical Properties

The core of **6-Bromothiazolo[5,4-b]pyrazine** is a planar, bicyclic aromatic system. The fusion of the five-membered thiazole ring with the six-membered pyrazine ring creates a rigid structure with delocalized π -electrons. The pyrazine moiety, with its two nitrogen atoms at positions 1

and 4 relative to each other, acts as a π -deficient system, withdrawing electron density from the fused ring. The bromine atom at position 6 further modulates the electronic landscape of the molecule.

Core Structural and Physicochemical Data

A summary of the key computed and experimentally observed properties for **6-Bromothiazolo[5,4-b]pyrazine** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	87444-40-4	[1]
Molecular Formula	$C_5H_2BrN_3S$	
Molecular Weight	216.06 g/mol	
Melting Point	151 °C	
Boiling Point (Est.)	286.6 °C at 760 mmHg	
Density (Est.)	1.984 g/cm ³	
XLogP3 (Computed)	1.9	
Topological Polar Surface Area	66.9 Å ²	
Hydrogen Bond Acceptor Count	4	
Appearance	Solid	[2]

Electronic Properties and Computational Analysis

The theoretical properties of **6-Bromothiazolo[5,4-b]pyrazine** are dictated by the interplay of its constituent rings and the bromine substituent. The pyrazine ring is inherently electron-withdrawing, which lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).[\[3\]](#) This π -deficiency makes the ring system susceptible to nucleophilic attack under certain conditions and influences its reactivity in transition metal-catalyzed cross-coupling reactions.

Frontier Molecular Orbitals (FMOs)

Based on Density Functional Theory (DFT) studies of analogous pyrazine-thiazole systems, the following can be inferred about the electronic structure of **6-Bromothiazolo[5,4-b]pyrazine[4][5]**:

- HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be distributed across the fused ring system, with significant contributions from the sulfur atom in the thiazole ring.
- LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be delocalized over the π -deficient pyrazine ring and the C=N bond of the thiazole.
- HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining the molecule's electronic absorption properties and kinetic stability. Fused aromatic systems like this typically have HOMO-LUMO gaps that correspond to absorption in the UV-visible region. The electron-deficient nature of the pyrazine core suggests a relatively low-lying LUMO, potentially leading to a smaller energy gap compared to more electron-rich heterocycles.[6]

The bromine atom, through inductive effects (-I), further withdraws electron density, while its lone pairs can participate in resonance (+M). This complex electronic contribution influences the molecule's dipole moment and reactivity.

Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, a theoretical profile can be reliably predicted based on the analysis of its structural components and data from similar compounds.[7]

¹H NMR Spectroscopy

The molecule contains two aromatic protons.

- H at C2 (thiazole ring): This proton is in a five-membered heterocyclic ring adjacent to a sulfur and a nitrogen atom. Its chemical shift is expected to be significantly downfield, likely in the range of δ 8.5-9.0 ppm.

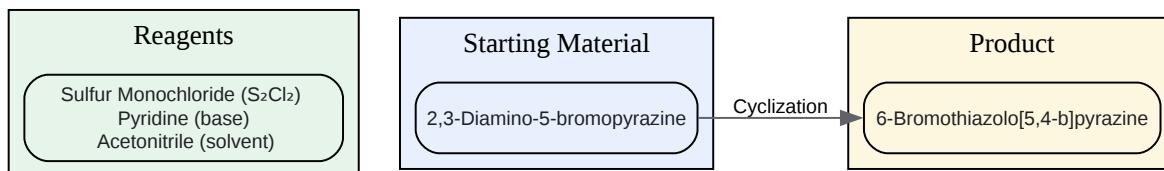
- H at C5 (pyrazine ring): This proton is on the electron-deficient pyrazine ring. Its resonance is also expected to be downfield, likely in the range of δ 8.8-9.2 ppm.

¹³C NMR Spectroscopy

The molecule has five unique carbon atoms.

- C2 and C3a (thiazole ring): The carbon bearing the proton (C2) and the bridgehead carbon (C3a) will have distinct chemical shifts. C2 is expected around δ 150-155 ppm.
- C5, C6, and C7a (pyrazine ring): The carbons of the pyrazine ring are in an electron-poor environment. The carbon bearing the bromine (C6) will be shielded relative to the others but its signal will be influenced by the heavy atom effect. Predicted shifts are approximately: C5 (δ 140-145 ppm), C6 (δ 130-135 ppm), and the bridgehead C7a (δ 150-155 ppm).

Mass Spectrometry


The mass spectrum under electron impact (EI-MS) would be expected to show a prominent molecular ion peak (M^+). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M^+ and $M+2$) of nearly equal intensity at m/z 215 and 217.

Synthesis and Reactivity

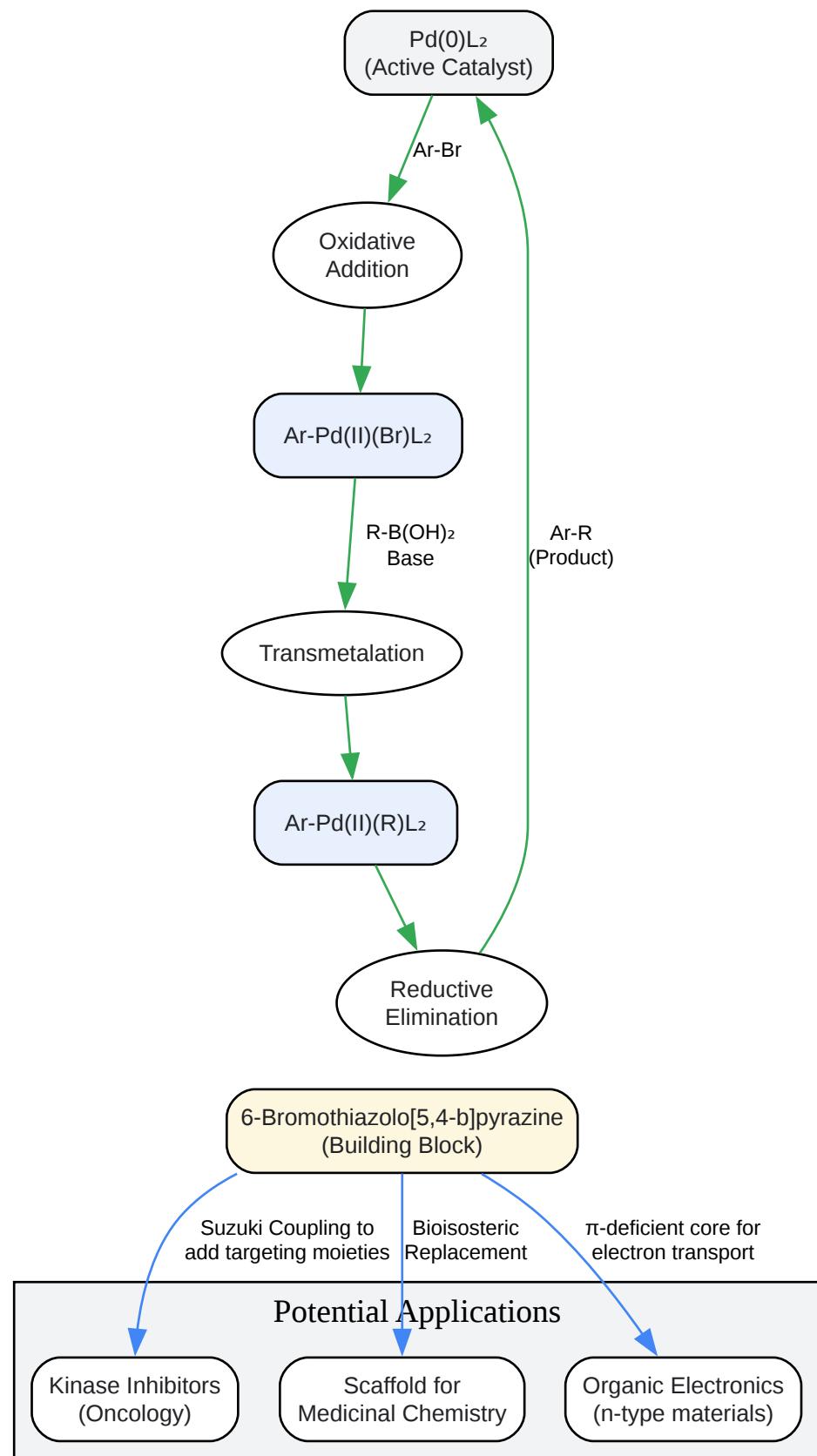
A definitive, published synthesis for **6-Bromothiazolo[5,4-b]pyrazine** is not readily available. However, a plausible and chemically sound synthetic route can be proposed based on established methods for constructing fused thiazole rings.

Proposed Synthetic Pathway

The most logical approach involves the cyclization of a suitable ortho-diaminopyrazine precursor. The commercially available 2,3-Diamino-5-bromopyrazine serves as an ideal starting material.^[2] The thiazole ring can be formed by reacting this diamine with a reagent that provides the C-S unit, such as sulfur monochloride (S_2Cl_2), a reagent known for its utility in synthesizing fused 1,2,5-thiadiazoles from vicinal diamines.

[Click to download full resolution via product page](#)

*Proposed synthesis of **6-Bromothiazolo[5,4-b]pyrazine**.*


Experimental Protocol (Proposed):

- To a stirred solution of 2,3-Diamino-5-bromopyrazine (1.0 eq) in anhydrous acetonitrile, add pyridine (2.0-3.0 eq) as a base under an inert atmosphere (N_2 or Ar).
- Cool the mixture in an ice bath (0 °C).
- Slowly add a solution of sulfur monochloride (S_2Cl_2) (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the target compound.

Chemical Reactivity

The reactivity of **6-Bromothiazolo[5,4-b]pyrazine** is dominated by the bromine substituent, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Cross-Coupling: The C-Br bond at position 6 is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide variety of aryl or heteroaryl substituents, making it a cornerstone for generating libraries of derivatives for drug discovery. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2,3-Diamino-5-bromopyrazine 97 89123-58-0 [sigmaaldrich.com]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. 6-BROMOTHIAZOLO[5,4-B]PYRAZINE(87444-40-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [theoretical properties of 6-Bromothiazolo[5,4-b]pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3030166#theoretical-properties-of-6-bromothiazolo-5-4-b-pyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com